

Bisandrographolide C: A Technical Guide on a Diterpenoid Dimer with Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a naturally occurring diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, a member of the Acanthaceae family widely utilized in traditional medicine.[1] This complex molecule is formed from two ent-labdane diterpenoid units, structurally related to andrographolide, the major bioactive constituent of the plant.[2][3]

Bisandrographolide C has garnered significant scientific interest due to its specific biological activities, particularly its role as a selective activator of Transient Receptor Potential (TRP) channels, positioning it as a valuable chemical probe and a potential lead compound for drug discovery.[4][5] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies associated with Bisandrographolide C.

Chemical and Physicochemical Properties

Bisandrographolide C is characterized by its unique dimeric structure.[2] The systematic IUPAC name for this compound is 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one.[6][7] Its molecular and physicochemical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C40H56O8	[5][6][7]
Molecular Weight	664.87 g/mol	[5][6]
CAS Number	160498-02-2	[6]
Appearance	White powder	[2]
Solubility	Soluble in DMSO and ethanol	[2][5]
Predicted Boiling Point	832.6 ± 65.0 °C	[5]
Predicted Density	1.23 ± 0.1 g/cm ³	[5]
XLogP3-AA	6.1	[5][7]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	8	[5]
Rotatable Bond Count	7	[5]
Topological Polar Surface Area	134 Ų	[5][7]

Biological Activity and Mechanism of Action

The primary documented biological activity of **Bisandrographolide C** is its selective activation of specific Transient Receptor Potential (TRP) channels.[2][6]

Activation of TRPV1 and TRPV3 Channels

Bisandrographolide C has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[4][5][8] These channels are non-selective cation channels that play crucial roles in thermosensation and pain perception.[5] Upon activation by agonists like **Bisandrographolide C**, these channels permit the influx of cations, predominantly Ca²⁺, into the cell.[4][5] This increase in intracellular calcium can initiate a cascade of downstream signaling events, including the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and



Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[5] The binding affinities of **Bisandrographolide C** for these channels have been quantified.[4]

Target Channel	Binding Affinity (Kd)	Assay
TRPV1	289 μΜ	Microscale Thermophoresis (MST)
TRPV3	341 μΜ	Microscale Thermophoresis (MST)

Cardioprotective Effects

In addition to its effects on TRP channels, **Bisandrographolide C** has demonstrated protective effects on cardiomyocytes against hypoxia-reoxygenation injury.[8][9][10][11] The precise mechanism linking TRPV activation to this cardioprotective effect is an area of ongoing investigation.[8]

Interaction with CD81

Recent studies have suggested that **Bisandrographolide C** can bind to and potentially suppress the function of CD81, a tetraspanin protein.[5] CD81 has been implicated in the metastasis of esophageal cancer. By interacting with CD81, **Bisandrographolide C** may interfere with the formation of signaling complexes on the cell surface that are critical for cancer cell motility and invasion.[5][12]

Signaling pathways of **Bisandrographolide C**.

Experimental Protocols Isolation of Bisandrographolide C from Andrographis paniculata

A general methodology for the isolation of **Bisandrographolide C** from its natural source involves several key steps.[6]

• Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are exhaustively extracted with an organic solvent, such as 95% ethanol, at room temperature.



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- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity.[6]
- Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography using stationary phases like silica gel and Sephadex LH-20 to isolate Bisandrographolide C.[6]

General workflow for the isolation of **Bisandrographolide C**.

In Vitro Assay for TRPV Channel Activation

The activity of **Bisandrographolide C** on TRPV channels can be assessed using calcium imaging assays in cells overexpressing the channel of interest.[6]

- Cell Culture and Transfection: A suitable cell line, such as HEK293T, is cultured under standard conditions. The cells are then transiently transfected with a plasmid encoding the human TRPV1 or TRPV3 channel.[6][8]
- Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10] Baseline fluorescence is recorded before the application of

 Bisandrographolide C at various concentrations. Changes in intracellular calcium concentration are monitored by measuring the fluorescence ratio.[6][10] A known agonist, such as capsaicin for TRPV1, can be used as a positive control.[6]
- Data Analysis: The dose-response relationship for the induced calcium influx is analyzed to determine the half-maximal effective concentration (EC₅₀).[6]

Microscale Thermophoresis (MST) for Binding Affinity

MST is a technique used to quantify the binding affinity between a molecule and its target.[10]

• Sample Preparation: The target protein (e.g., TRPV1 or TRPV3) is fluorescently labeled. A dilution series of **Bisandrographolide C** is prepared.



- MST Measurement: The fluorescently labeled protein and the ligand dilutions are mixed and loaded into capillaries. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored. Changes in this thermophoretic movement upon binding of Bisandrographolide C are measured.[10]
- Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[10]

Workflow for in vitro biological assays.

Conclusion

Bisandrographolide C is a structurally unique diterpenoid dimer with well-defined activity as a selective activator of TRPV1 and TRPV3 channels. Its potential cardioprotective effects and interaction with CD81 suggest a broader therapeutic applicability that warrants further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological properties of this promising natural product. Continued research into the synthesis, mechanism of action, and in vivo efficacy of **Bisandrographolide C** and its analogs is crucial for its potential development into a novel therapeutic agent.

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